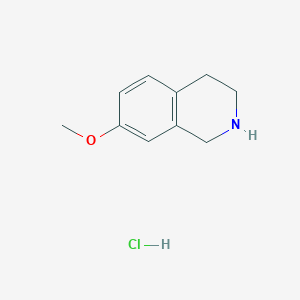
7-甲氧基-1,2,3,4-四氢异喹啉盐酸盐
描述
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学特性和结构分析
7-甲氧基-1,2,3,4-四氢异喹啉盐酸盐与异喹啉家族化合物密切相关,这些化合物已经通过核磁共振光谱和X射线晶体学技术进行了表征。该化合物是从植物如Hammada scoparia中分离出的主要生物碱,其化学结构涉及重要的相互作用,如分子间氢键(Jarraya et al., 2008)。
合成技术
该化合物通常通过还原胺化Schiff碱等方法合成,表明其在合成各种化学结构中的相关性。已经采用了锂化2-甲基芳基亚甲基-叔丁基胺,随后进行甲酰化和还原胺化的技术来合成它(Zlatoidský & Gabos, 2009)。
神经保护和神经毒性特性
人们对7-甲氧基-1,2,3,4-四氢异喹啉盐酸盐及其类似物的神经保护或神经毒性活性表现出了重大的研究兴趣。研究表明,这些化合物对神经细胞可能表现出不同的影响,暗示了在治疗像帕金森病这样的神经退行性疾病中的潜在应用(Okuda, Kotake & Ohta, 2003)。
药理应用
该化合物已被研究作为一种药物代理的潜在性。研究包括探索其作为PDE4抑制剂的用途,表明其在治疗受磷酸二酯酶4型活性影响的疾病中的潜在应用(Song et al., 2015)。
抗癌特性
有证据表明其衍生物是有效的细胞毒性剂,显示出一系列生物特性,包括抗肿瘤活性。这表明了其在癌症治疗中的潜在应用(Redda, Gangapuram & Ardley, 2010)。
作用机制
Target of Action
It is known that tetrahydroisoquinolines (thiqs), a class of compounds to which this compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a variety of ways, often involving the formation of an intermediate iminium .
Biochemical Pathways
Thiqs are known to exert diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a p-gp substrate . Its lipophilicity is low, with an iLOGP of 0.0 . The compound is soluble, with a solubility of 0.421 mg/ml .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It is known that the compound is stable at room temperature .
未来方向
The future directions in the research of 1,2,3,4-tetrahydroisoquinoline analogs could involve the development of novel THIQ analogs with potent biological activity . These compounds could be used as valuable tools to study pharmacological functions, tumor imaging, and cancer therapeutics or adjuvants .
生化分析
Biochemical Properties
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in neurotransmitter synthesis and metabolism, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) . These interactions can influence the levels of neurotransmitters like dopamine and serotonin, thereby affecting various physiological processes. Additionally, 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been found to bind to certain receptor proteins, modulating their activity and influencing signal transduction pathways .
Cellular Effects
The effects of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Moreover, this compound can alter the expression of genes involved in critical cellular functions, thereby impacting overall cell behavior and physiology .
Molecular Mechanism
The molecular mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters like dopamine and serotonin . Additionally, this compound can activate certain receptor proteins, triggering downstream signaling cascades that result in altered cellular responses . These molecular interactions are crucial for understanding the biochemical and physiological effects of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can change over time due to factors such as stability, degradation, and long-term impacts on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for researchers using this compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride vary with different dosages in animal models . At lower doses, this compound may exhibit beneficial effects, such as neuroprotection and modulation of neurotransmitter levels . At higher doses, 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact on physiological processes changes significantly beyond a certain dosage . Understanding these dosage effects is crucial for determining the safe and effective use of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride in research and potential therapeutic applications.
Metabolic Pathways
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, leading to the formation of metabolites that may have distinct biological activities . Additionally, 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can influence metabolic flux and alter the levels of key metabolites involved in neurotransmitter synthesis and degradation . These metabolic interactions are essential for understanding the compound’s overall impact on biochemical processes.
Transport and Distribution
The transport and distribution of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can bind to intracellular proteins, influencing its localization and distribution within cells . These transport and distribution mechanisms are critical for determining the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. The localization of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its effects on cellular processes.
属性
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-10-3-2-8-4-5-11-7-9(8)6-10;/h2-3,6,11H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDJBXYFUGOJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNC2)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372882 | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1745-05-7 | |
| Record name | 1745-05-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)
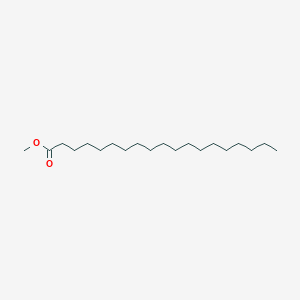


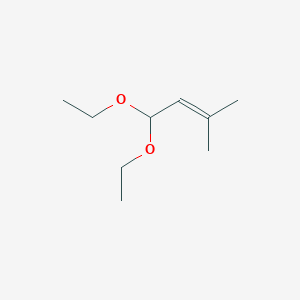
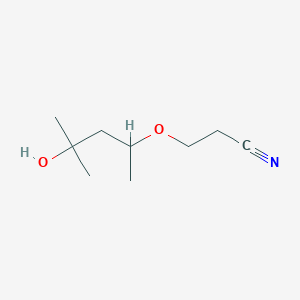
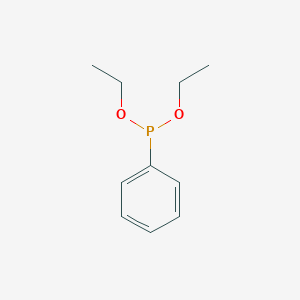

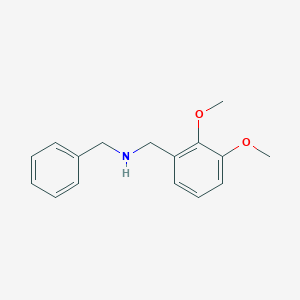
![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)

